molecular formula C18H32BNO3Si B597677 3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310383-10-8

3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B597677
CAS No.: 1310383-10-8
M. Wt: 349.353
InChI Key: WPQHMXMERIIKPV-UHFFFAOYSA-N
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Description

3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features both a silyl ether and a boronate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps. One common approach starts with the functionalization of a pyridine ring, followed by the introduction of the silyl ether and boronate ester groups. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group would yield boronic acids, while substitution of the silyl ether group could result in various ether derivatives.

Scientific Research Applications

3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the development of probes and sensors for biological studies.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with various molecular targets and pathways The silyl ether and boronate ester groups can participate in specific chemical reactions, leading to the formation of new bonds and the modification of existing structures

Comparison with Similar Compounds

Similar Compounds

    3-(((tert-Butyldimethylsilyl)oxy)methyl)pyridine: Lacks the boronate ester group, making it less versatile in certain reactions.

    5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the silyl ether group, which limits its reactivity in specific transformations.

Uniqueness

3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both the silyl ether and boronate ester groups. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that lack one of these groups.

Properties

IUPAC Name

tert-butyl-dimethyl-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32BNO3Si/c1-16(2,3)24(8,9)21-13-14-10-15(12-20-11-14)19-22-17(4,5)18(6,7)23-19/h10-12H,13H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQHMXMERIIKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32BNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694485
Record name 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-10-8
Record name 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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